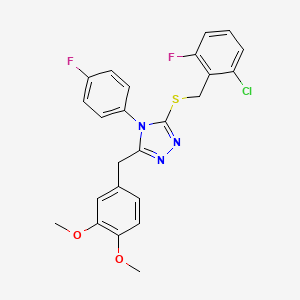
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Functional group modifications:
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学研究应用
3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Due to its triazole core, this compound may exhibit antifungal, antibacterial, or anticancer activities, making it a potential candidate for drug development.
Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
作用机制
The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
相似化合物的比较
Similar compounds to 3-((2-Chloro-6-fluorobenzyl)thio)-5-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Fluconazole: A triazole antifungal agent with a different substitution pattern.
Voriconazole: Another antifungal triazole with distinct functional groups.
Itraconazole: A triazole used to treat fungal infections, differing in its side chain structures.
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.
属性
分子式 |
C24H20ClF2N3O2S |
|---|---|
分子量 |
487.9 g/mol |
IUPAC 名称 |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C24H20ClF2N3O2S/c1-31-21-11-6-15(12-22(21)32-2)13-23-28-29-24(30(23)17-9-7-16(26)8-10-17)33-14-18-19(25)4-3-5-20(18)27/h3-12H,13-14H2,1-2H3 |
InChI 键 |
PAVDJSCODDXPDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=C(C=CC=C4Cl)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















